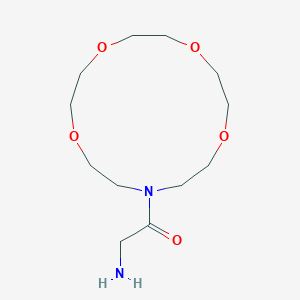
N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane, commonly known as ATC or Azacrown, is a macrocyclic compound that has been widely studied for its potential applications in various fields of science. This molecule is composed of a cyclic backbone with four oxygen atoms and one nitrogen atom, with an aminoacetyl group attached to the nitrogen atom. In
Mécanisme D'action
The mechanism of action of ATC is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in various scientific applications, as mentioned above.
Biochemical and Physiological Effects:
ATC has been found to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, its effects on living organisms are not well understood and further research is needed to determine its potential toxicity and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
ATC has several advantages for use in laboratory experiments, including its high selectivity for certain metal ions, its ability to stabilize proteins in solution, and its low toxicity. However, its limitations include its relatively high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on ATC, including its potential use in drug delivery systems, its applications in catalysis, and its use in the synthesis of new materials. Additionally, further studies are needed to determine its potential toxicity and physiological effects, as well as its potential applications in other fields of science.
Méthodes De Synthèse
ATC can be synthesized through a variety of methods, including the reaction between 1,2-diaminoethane and diacetyl in the presence of a catalyst, or the reaction between an amino acid and a cyclic ether. One of the most common methods for synthesizing ATC is through the reaction between ethylenediamine and glycolic acid in the presence of a copper catalyst. This method has been found to be efficient and cost-effective, and can yield high purity ATC.
Applications De Recherche Scientifique
ATC has been studied extensively for its potential applications in various fields of science, including analytical chemistry, biochemistry, and materials science. In analytical chemistry, ATC has been used as a complexing agent for metal ions, and has been found to be highly selective for certain metals. In biochemistry, ATC has been used as a tool for studying protein-ligand interactions, and has been found to be useful for stabilizing proteins in solution. In materials science, ATC has been used as a building block for the synthesis of new materials, such as metal-organic frameworks.
Propriétés
IUPAC Name |
2-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O5/c13-11-12(15)14-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h1-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMQIUFHUYYJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146523 |
Source


|
| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104514-11-6 |
Source


|
| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)
![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)


![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)




